molecular formula C7H12ClFO2S B1448748 (1-Fluorocyclohexyl)methanesulfonyl chloride CAS No. 1803572-07-7

(1-Fluorocyclohexyl)methanesulfonyl chloride

Cat. No.: B1448748
CAS No.: 1803572-07-7
M. Wt: 214.69 g/mol
InChI Key: YGZLCDRQMGWURB-UHFFFAOYSA-N
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Description

Cyclohexyl Ring Conformational Analysis

The cyclohexyl ring component of (1-fluorocyclohexyl)methanesulfonyl chloride adopts characteristic chair conformations that minimize ring strain and optimize spatial arrangements of substituents. Cyclohexane derivatives typically exhibit rapid interconversion between chair conformations through ring-flipping processes, with the most stable conformations being those that minimize steric interactions and maximize favorable electronic effects. In the case of fluorocyclohexane systems, the chair conformation predominates due to its ability to accommodate both axial and equatorial positioning of the fluorine substituent.

The presence of the fluorine atom on the cyclohexyl ring introduces significant conformational preferences that deviate from simple cyclohexane behavior. Research has demonstrated that fluorocyclohexane exhibits a conformational energy difference of approximately 0.25 kilocalories per mole between axial and equatorial positions, with the equatorial position being thermodynamically favored. This preference arises from the reduced steric interactions experienced by fluorine in the equatorial position compared to the more sterically demanding axial environment. The energy difference has been precisely determined through rotational transition intensity measurements, revealing that the equatorial conformer is more stable by approximately 137 calories per mole.

For this compound, the substitution pattern involves fluorine attachment directly to the carbon bearing the methanesulfonyl chloride group. This substitution creates a tertiary carbon center that locks the fluorine substituent in a specific spatial relationship with the sulfonyl chloride moiety. The conformational analysis must consider both the intrinsic preferences of the fluorinated cyclohexyl system and the additional steric and electronic demands imposed by the bulky sulfonyl chloride group.

Electronic Effects of Fluorine Substituent on Sulfonyl Chloride Reactivity

The incorporation of fluorine into the cyclohexyl framework adjacent to the methanesulfonyl chloride functionality generates pronounced electronic effects that significantly alter the compound's reactivity profile. Fluorine's exceptional electronegativity and its position alpha to the sulfonyl group create a complex interplay of inductive and hyperconjugative effects that influence both the electrophilic character of the sulfonyl chloride and the overall molecular stability.

The strong electron-withdrawing nature of fluorine enhances the electrophilic character of the sulfonyl chloride carbon, making it more susceptible to nucleophilic attack. This electronic activation occurs through inductive withdrawal of electron density from the sulfonyl sulfur, which in turn increases the positive character of the sulfur center and enhances its ability to stabilize negative charge development during nucleophilic substitution reactions. The fluorine substituent also influences the hybridization and bond angles around the tertiary carbon, creating geometric constraints that may affect the approach trajectories of incoming nucleophiles.

Comparative studies of sulfonyl chloride reactivity have established that electron-withdrawing substituents generally accelerate hydrolysis reactions through stabilization of transition states and intermediates. The presence of fluorine in the alpha position to sulfonyl chlorides represents an extreme case of such electronic activation, potentially leading to enhanced reactivity toward both nucleophilic substitution and elimination processes. The unique electronic environment created by the fluorine substituent may also influence the compound's behavior in sulfur fluoride exchange reactions, which have become increasingly important in modern synthetic chemistry.

Properties

IUPAC Name

(1-fluorocyclohexyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClFO2S/c8-12(10,11)6-7(9)4-2-1-3-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZLCDRQMGWURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (1-Fluorocyclohexyl)methanesulfonyl chloride typically involves two key transformations:

The preparation often starts from cyclohexane or cyclohexanol derivatives, followed by selective fluorination and subsequent sulfonyl chloride formation.

Fluorination Methods for Cyclohexyl Derivatives

2.1. Direct Fluorination via Electrophilic or Nucleophilic Routes

  • Electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be used to introduce fluorine into activated cyclohexyl substrates.
  • Nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can convert cyclohexanol derivatives to fluorocyclohexane derivatives.

2.2. Bromofluorination of Alkenes Followed by Functional Group Transformations

According to Grygorenko et al. (2021), a three-step approach to sp3-enriched β-fluoro sulfonyl chlorides involves:

  • Bromofluorination of alkenes using triethylamine trihydrofluoride (Et3N·3HF) and N-bromosuccinimide (NBS) in dichloromethane, which follows Markovnikov’s rule to give β-bromo-β-fluoro intermediates.
  • Conversion of these intermediates to thioacetates via potassium thioacetate (KSAc).
  • Oxidative chlorination of thioacetates using N-chlorosuccinimide (NCS) and aqueous HCl to yield β-fluoro sulfonyl chlorides.

While this method was demonstrated on acyclic substrates, it provides a conceptual framework that could be adapted for cyclohexyl substrates to introduce fluorine and sulfonyl chloride groups in a controlled manner.

Preparation of Methanesulfonyl Chloride Moiety

The methanesulfonyl chloride group (–SO2Cl) is typically introduced by chlorination of methanesulfonic acid or its derivatives.

3.1. Industrial and Laboratory Preparation of Methanesulfonyl Chloride

  • Methanesulfonyl chloride is commercially prepared by chlorination of methanesulfonic acid or methyl mercaptan derivatives.
  • A notable method involves the reaction of methane, sulfur dioxide, and chlorine gases under irradiation with light, producing high-purity methanesulfonyl chloride without solvents. This gas-phase reaction is conducted at low temperatures (10–15°C) with controlled molar ratios (methane:chlorine 1.1–2:1; sulfur dioxide:chlorine 1.1–3:1) and light irradiation at wavelengths of 200–600 nm.
  • Another method involves the continuous hydrolysis and chlorination of methyl mercaptan in the presence of gaseous chlorine and aqueous hydrochloric acid in a baffled column reactor with agitation, followed by cooling and phase separation to isolate pure methanesulfonyl chloride.

These methods provide efficient routes to the methanesulfonyl chloride functional group, which can then be coupled with fluorocyclohexyl intermediates.

Coupling of Fluorocyclohexyl Moiety with Methanesulfonyl Chloride

The direct preparation of this compound likely involves:

  • Functionalization of 1-fluorocyclohexane or 1-fluorocyclohexyl alcohol to introduce a sulfonyl chloride group.
  • This can be achieved by reaction of 1-fluorocyclohexyl derivatives with chlorosulfonic acid or methanesulfonyl chloride under conditions favoring sulfonylation.

While specific literature on this compound is limited, analogous sulfonyl chlorides are commonly prepared by chlorosulfonation of alkyl or aryl substrates or by substitution reactions on sulfonate esters.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Notes References
1. Fluorination of cyclohexyl ring Bromofluorination of cyclohexene derivatives followed by substitution Et3N·3HF, NBS, KSAc, NCS, aqueous HCl Moderate yields (60-70%) for β-fluoro sulfonyl chlorides on model substrates
2. Methanesulfonyl chloride synthesis (gas phase) Reaction of methane, SO2, and Cl2 gases under light irradiation Methane, SO2, Cl2, light (200-600 nm), 10-15°C High purity methanesulfonyl chloride; solvent-free
3. Methanesulfonyl chloride synthesis (aqueous phase) Hydrolysis and chlorination of methyl mercaptan in aqueous HCl Methyl mercaptan, Cl2, aqueous HCl, baffled column reactor Continuous process, >99% purity product
4. Coupling fluorocyclohexyl with sulfonyl chloride Chlorosulfonation or sulfonylation of fluorocyclohexyl derivatives Chlorosulfonic acid or methanesulfonyl chloride, controlled temperature Requires optimization; no direct yield data Inferred from sulfonyl chloride chemistry

Detailed Research Findings and Notes

  • The bromofluorination approach provides a versatile route to introduce fluorine and sulfonyl chloride groups sequentially, allowing for structural diversity in sulfonyl chlorides.
  • Gas-phase synthesis of methanesulfonyl chloride from methane and sulfur dioxide under light irradiation offers an economical and environmentally favorable method, avoiding solvents and minimizing side reactions.
  • Continuous aqueous-phase chlorination of methyl mercaptan provides a scalable industrial process with high product purity and efficient recycling of hydrochloric acid.
  • Electrochemical fluorination methods have been used for perfluoro sulfonyl fluorides but are less applicable for partially fluorinated cyclohexyl sulfonyl chlorides due to bond cleavage issues and side products.
  • Direct chlorosulfonation of fluorocyclohexyl compounds is feasible but requires careful control to avoid over-chlorination or ring degradation.

Chemical Reactions Analysis

Types of Reactions

(1-Fluorocyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

One of the primary applications of (1-fluorocyclohexyl)methanesulfonyl chloride is in the synthesis of active pharmaceutical ingredients. It serves as a key intermediate in the production of various drugs, particularly those targeting complex biological pathways. For instance, it has been utilized in synthesizing compounds that inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression and leukemia treatment .

Reactivity with Amines

The compound can react with amines to form sulfonamide derivatives, which are significant in medicinal chemistry. The reactivity profile allows for selective functionalization, making it a valuable tool for creating libraries of compounds for drug discovery. The ability to introduce fluorine into organic molecules enhances their pharmacokinetic properties, such as metabolic stability and bioavailability .

Development of Herbicides and Insecticides

In agrochemistry, this compound is employed in the synthesis of herbicides and insecticides. Its incorporation into chemical structures enhances the efficacy and specificity of these agrochemicals. This application is crucial for developing environmentally friendly pest control agents that minimize harm to non-target organisms while effectively managing agricultural pests .

Chemical Manufacturing Processes

The compound is also used in various chemical manufacturing processes due to its ability to act as a sulfonating agent. It facilitates the introduction of sulfonyl groups into organic substrates, which is essential for producing sulfonic acids and their derivatives widely used in detergents, dyes, and other industrial chemicals .

Case Study: Synthesis of Chlorantraniliprole Intermediate

A notable case study involves the synthesis of chlorantraniliprole, an insecticide where this compound plays a crucial role as an intermediate. The process involves mixing various reactants under controlled conditions to yield high-quality intermediates suitable for further transformations into the final product. This method demonstrates the compound's utility in large-scale industrial applications due to its efficiency and cost-effectiveness .

Parameter Example 1 Example 2 Example 3
ReactantsBase + SolventBase + SolventBase + Solvent
Yield (%)859088
Reaction Time (hours)546
ConditionsMildMildMild

Mechanism of Action

The mechanism of action of (1-Fluorocyclohexyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in different chemical transformations and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

  • Molecular Formula : CF₃SO₂Cl
  • Molecular Weight : 168.52 g/mol
  • Physical Properties : Boiling point 29–32°C, density 1.583 g/mL, refractive index 1.334 .
  • Key Differences :
    • Contains three fluorine atoms on the sulfonyl group, leading to strong electron-withdrawing effects and higher reactivity in nucleophilic substitutions compared to (1-fluorocyclohexyl)methanesulfonyl chloride.
    • Lower steric hindrance due to the absence of a cyclohexyl group, making it more volatile and suitable for reactions requiring rapid activation.
  • Applications : Widely used as a super-leaving group in organic chemistry and as a catalyst in polymerization reactions .

Methanesulfonyl Chloride (CH₃SO₂Cl)

  • Molecular Formula : CH₃SO₂Cl
  • Molecular Weight : 114.55 g/mol
  • Physical Properties : Boiling point 60°C (21 mmHg), density 1.48 g/mL (25°C), moisture-sensitive .
  • Higher acute toxicity (H314, H330) and corrosivity compared to fluorinated analogs, necessitating stringent safety protocols .
  • Applications : Versatile reagent for sulfonylation in drug synthesis and as a catalyst in esterifications .

(1-Cyanocyclobutyl)methanesulfonyl Chloride

  • Molecular Formula: C₅H₇ClNO₂S (inferred from cyclobutyl structure)
  • Smaller cyclobutyl ring increases ring strain, which may accelerate reactivity in certain reactions compared to the six-membered cyclohexyl analog .
  • Applications : Market data suggest use in specialty chemicals and agrochemical intermediates .

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl Chloride (Camphorsulfonyl Chloride)

  • Molecular Formula : C₁₀H₁₅ClO₃S
  • Molecular Weight : 250.74 g/mol
  • Key Differences :
    • Bulky bicyclic structure derived from camphor creates significant steric hindrance, enabling enantioselective applications in chiral derivatization.
    • The ketone group at the 2-position may participate in hydrogen bonding, influencing solubility and reaction pathways .
  • Applications : Critical in resolving racemic mixtures and synthesizing stereochemically pure pharmaceuticals .

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl Chloride

  • Molecular Formula : C₈H₁₂ClF₂O₃S
  • Predicted Properties : Collision cross-section (CCS) data indicate moderate polarity (151.5–160.4 Ų for adducts), suggesting utility in mass spectrometry-based analyses .
  • Key Differences: Difluoro and methoxy substituents on the cyclohexyl ring may enhance solubility in polar solvents compared to the mono-fluoro analog. Methoxy group could act as a directing group in electrophilic substitutions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications
This compound C₇H₁₂ClFO₂S ~198.66 (calculated) N/A N/A Sulfonylation in fluorinated drug synthesis (inferred)
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 29–32 1.583 Polymerization catalysts, leaving groups
Methanesulfonyl chloride CH₃SO₂Cl 114.55 60 (21 mmHg) 1.48 Organic synthesis, pharmaceuticals
Camphorsulfonyl chloride C₁₀H₁₅ClO₃S 250.74 N/A N/A Chiral derivatization, enantiomer resolution
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride C₈H₁₂ClF₂O₃S 261.69 N/A N/A Analytical chemistry (predicted)

Biological Activity

(1-Fluorocyclohexyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activity. Sulfonyl chlorides are known for their reactivity and ability to modify biological molecules, making them valuable in pharmaceutical and agrochemical applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₇H₈ClFO₂S
  • CAS Number : 1803572-07-7

This compound primarily acts through its electrophilic nature, allowing it to react with nucleophiles such as amines and alcohols. This reactivity facilitates the formation of sulfonamide derivatives, which can exhibit various biological activities.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by forming covalent bonds with active site residues.
  • Protein Modification : It can modify proteins through sulfonation reactions, potentially altering their activity and function.

Biological Activity

Research indicates that compounds containing methanesulfonyl groups often exhibit interesting biological properties. While specific data on this compound is limited, related compounds show promise in several areas:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties by inhibiting bacterial DNA synthesis through competitive inhibition.
  • Pharmaceutical Intermediates : The compound may serve as an intermediate in the synthesis of bioactive molecules, enhancing metabolic stability due to fluorine substitution.

Case Studies

Several studies have highlighted the biological implications of similar sulfonyl chlorides:

  • Antibacterial Effects :
    • A study demonstrated that sulfonamides could effectively inhibit bacterial growth by targeting folate synthesis pathways. This mechanism is crucial for developing new antibiotics.
  • Synthesis of Bioactive Molecules :
    • Research on the synthesis of sp³-enriched fluorosulfonyl chlorides revealed their utility in drug design, showcasing how modifications can lead to enhanced bioactivity and selectivity against specific targets .
  • Metabolic Stability :
    • The introduction of fluorine into sulfonamide structures has been shown to improve metabolic stability, making these compounds more effective in biological systems.

Data Table: Comparison of Biological Activities

CompoundBiological ActivityMechanism of Action
This compoundLimited data availableElectrophilic reactions with nucleophiles
3-Bromo-5-chlorobenzenesulfonamideAntibacterialInhibition of bacterial DNA synthesis
4-Fluorocyclohexylmethanesulfonyl chloridePotentially antimicrobialModification of biological molecules

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling (1-Fluorocyclohexyl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile or neoprene gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and a lab coat. Use respiratory protection (e.g., organic vapor respirators) in poorly ventilated areas .
  • Engineering Controls : Use fume hoods with local exhaust ventilation to minimize inhalation exposure .
  • Emergency Protocols : In case of skin contact, immediately rinse with water for 15+ minutes and remove contaminated clothing. For eye exposure, irrigate with water for 20 minutes and seek medical attention .
  • Environmental Precautions : Avoid release into drains; collect spills with inert absorbents (e.g., sand) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Storage Conditions : Store in airtight, corrosion-resistant containers (e.g., glass) at 2–8°C, protected from light and moisture .
  • Incompatible Materials : Separate from strong oxidizers (e.g., peroxides) and bases to prevent hazardous reactions .
  • Monitoring : Regularly inspect containers for leaks or degradation, especially under prolonged storage .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution and cyclohexyl conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 210–260 nm) to assess purity; compare retention times with certified standards (e.g., SPEX CertiPrep CLPS series) .

Advanced Research Questions

Q. What mechanistic pathways govern the hydrolysis of this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Conduct pH-dependent hydrolysis experiments (e.g., in buffered solutions at pH 2–12) and monitor via conductivity or 19F^{19}\text{F} NMR. Methanesulfonyl chloride analogs hydrolyze slowly, but the fluorocyclohexyl group may alter reactivity via steric hindrance or electronic effects .
  • By-Product Analysis : Identify sulfonic acid derivatives using FT-IR (SO stretching at ~1350 cm1^{-1}) and ion chromatography .

Q. How does the fluorine substituent influence reactivity compared to non-fluorinated analogs?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the sulfonyl chloride group, accelerating nucleophilic substitutions (e.g., with amines). Compare reaction rates with cyclohexylmethanesulfonyl chloride using kinetic assays .
  • Steric Effects : X-ray crystallography or DFT calculations can assess conformational rigidity of the fluorocyclohexyl ring and its impact on reaction accessibility .

Q. What strategies resolve conflicting data in reaction yields during sulfonation reactions?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary temperature (–20°C to 25°C), solvent polarity (e.g., DCM vs. THF), and stoichiometry (1:1 to 1:3 molar ratios) .
  • By-Product Profiling : Use LC-MS to detect side products (e.g., sulfonic acids from hydrolysis) and adjust reaction conditions to minimize decomposition .
  • Moisture Control : Employ Schlenk-line techniques or molecular sieves to exclude water, a common yield-reducing factor .

Q. What computational methods predict the environmental toxicity of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to estimate acute aquatic toxicity (e.g., LC50_{50} for fish) based on sulfonyl chloride analogs .
  • Degradation Pathways : Simulate photolysis or hydrolysis products using Gaussian or COSMO-RS software to assess persistence in aquatic systems .

Research Gaps and Contradictions

  • Toxicity Data : Limited in vivo studies exist for this compound. Methanesulfonyl chloride shows acute oral toxicity (LD50_{50} = 50–100 mg/kg in rats), but fluorinated derivatives may exhibit distinct metabolic pathways .
  • Reaction Mechanisms : Conflicting reports on fluorocyclohexyl’s steric vs. electronic dominance in reactions warrant further DFT studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-Fluorocyclohexyl)methanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
(1-Fluorocyclohexyl)methanesulfonyl chloride

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